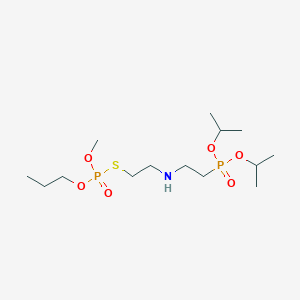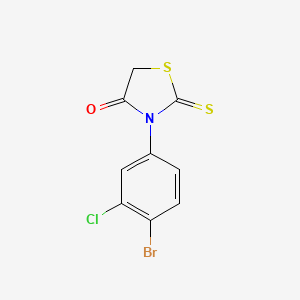
Rhodanine, 3-(4-bromo-3-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rhodanine, 3-(4-bromo-3-chlorophenyl)- typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with rhodanine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained through a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .
化学反応の分析
Types of Reactions
Rhodanine, 3-(4-bromo-3-chlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of Rhodanine, 3-(4-bromo-3-chlorophenyl)- include bases like sodium hydroxide and potassium hydroxide, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .
科学的研究の応用
Rhodanine, 3-(4-bromo-3-chlorophenyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its diverse biological activities.
Biological Studies: The compound is studied for its antimicrobial, antiviral, and anticancer properties.
Industrial Applications:
作用機序
The mechanism of action of Rhodanine, 3-(4-bromo-3-chlorophenyl)- involves its interaction with various molecular targets. The compound can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . This inhibition is crucial for managing diabetic complications .
類似化合物との比較
Similar Compounds
Similar compounds to Rhodanine, 3-(4-bromo-3-chlorophenyl)- include other rhodanine derivatives such as:
- Rhodanine-3-acetic acid
- Rhodanine-3-propionic acid
- Rhodanine-3-butyric acid
Uniqueness
Rhodanine, 3-(4-bromo-3-chlorophenyl)- is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity . This structural uniqueness makes it a valuable compound for various research applications.
特性
CAS番号 |
17918-04-6 |
|---|---|
分子式 |
C9H5BrClNOS2 |
分子量 |
322.6 g/mol |
IUPAC名 |
3-(4-bromo-3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H5BrClNOS2/c10-6-2-1-5(3-7(6)11)12-8(13)4-15-9(12)14/h1-3H,4H2 |
InChIキー |
YIXRQTBANVRSCN-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163612.png)
![2-({4-amino-5-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B14163621.png)

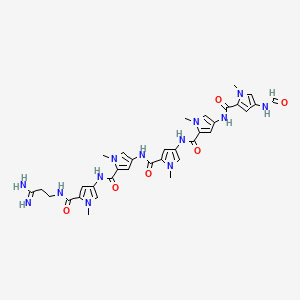
![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14163652.png)
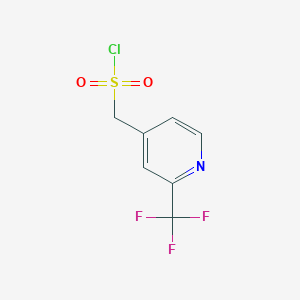
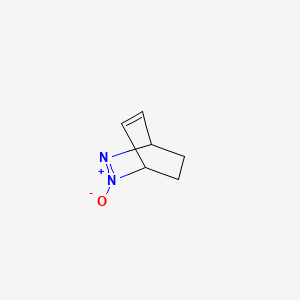
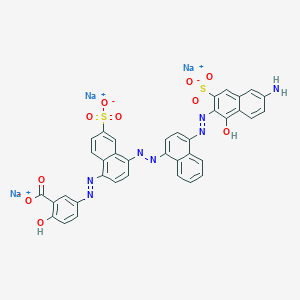
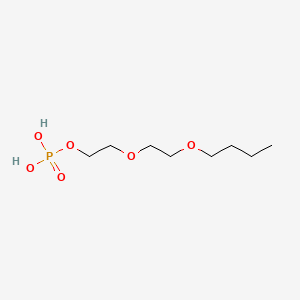
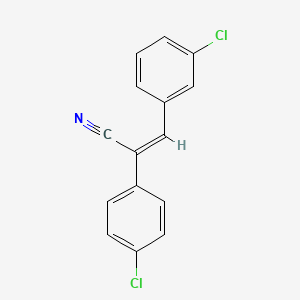
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
